molecular formula C9H9NO6 B1587088 2,6-Dimethoxy-3-nitrobenzoic acid CAS No. 55776-17-5

2,6-Dimethoxy-3-nitrobenzoic acid

Cat. No.: B1587088
CAS No.: 55776-17-5
M. Wt: 227.17 g/mol
InChI Key: YIKBQFPTPKEFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C9H9NO6 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-6-4-3-5(10(13)14)8(16-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKBQFPTPKEFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204335
Record name 2,6-Dimethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55776-17-5
Record name 2,6-Dimethoxy-3-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55776-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-3-nitrobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055776175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethoxy-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxy-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Strategic Synthetic Methodologies for 2,6 Dimethoxy 3 Nitrobenzoic Acid

Classical and Contemporary Approaches to Aromatic Carboxylation and Methoxy (B1213986) Group Introduction

The construction of the 2,6-dimethoxy-3-nitrobenzoic acid framework can be approached through several classical and modern synthetic strategies. These methods focus on the sequential or convergent introduction of the three key functional groups—two methoxy groups, a nitro group, and a carboxylic acid—onto the benzene (B151609) ring.

Nitration Protocols for Selective Functionalization of Dimethoxybenzene Precursors

A common strategy in aromatic synthesis is the nitration of a pre-existing substituted benzene ring. In the context of this compound, one might consider the nitration of a dimethoxybenzene precursor. However, the direct nitration of 1,3-dimethoxybenzene, the logical precursor to the 2,6-dimethoxy arrangement, typically yields a mixture of products due to the strong ortho- and para-directing effects of the methoxy groups, leading to substitution at the 2-, 4-, and 6-positions.

Studies on the nitration of various dimethoxybenzene isomers have shown that the reaction mechanism and product distribution are highly dependent on the reaction conditions, including the nitrating agent and solvent. nih.gov For instance, the dinitration of 1,4-dimethoxybenzene (B90301) can exhibit surprising regioselectivity, which has been attributed to a single electron transfer (SET) mechanism and can be influenced by solvation effects. nih.gov While not directly applicable to the target molecule's pattern, these findings underscore the complexity of controlling regioselectivity in highly activated systems. The nitration of activated aromatic compounds is often carried out using nitric acid, alone or in combination with a strong co-acid like sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). scirp.org

Carboxylic Acid Functionalization via Organometallic Intermediates

A powerful and versatile method for introducing a carboxylic acid group onto an aromatic ring is through the carboxylation of an organometallic intermediate. This typically involves the formation of a Grignard or organolithium reagent from an aryl halide, which is then reacted with carbon dioxide (CO₂) to form a carboxylate salt. Subsequent acidification yields the desired aromatic carboxylic acid.

This strategy could be envisioned for the synthesis of this compound by starting with a suitably halogenated precursor, such as 1-bromo-2,6-dimethoxy-3-nitrobenzene. The formation of the Grignard reagent, followed by quenching with dry CO₂, would install the carboxylic acid at the 1-position. The success of this route hinges on the selective preparation of the halo-nitro-dimethoxybenzene precursor and the compatibility of the nitro and methoxy groups with the conditions required for organometallic reagent formation.

Regioselective Synthesis of the Nitro Group on the Dimethoxybenzoic Acid Core

The most direct and strategically sound approach to this compound is the electrophilic nitration of 2,6-dimethoxybenzoic acid. hmdb.casigmaaldrich.com In this reaction, the directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming nitro group.

The two methoxy groups at positions 2 and 6 are strong activating groups and are ortho, para-directing. The carboxylic acid group at position 1 is a deactivating group and is meta-directing. The positions ortho and para to the methoxy groups are 3, 4, and 5. The positions meta to the carboxylic acid are 3 and 5. The synergistic directing effect of all three substituents strongly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at the 3-position (and the equivalent 5-position), which is ortho to one methoxy group and meta to the carboxylic acid. This convergence of directing effects allows for a highly regioselective synthesis.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are typically employed. Careful control of the reaction temperature is essential to prevent over-nitration or side reactions. Research has shown that various nitration methods, including the use of nitric acid in acetic anhydride (B1165640) or employing milder conditions with different solvents, can be used to achieve high regioselectivity in aromatic nitrations. researchgate.net

Advanced Catalytic Systems in the Preparation of this compound

Modern synthetic chemistry has seen a surge in the development of advanced catalytic systems that offer improved efficiency, selectivity, and sustainability compared to classical methods. These approaches are highly relevant to the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions for Benzoic Acid Formation

Transition metal-catalyzed carboxylation has become a potent technique for synthesizing aromatic carboxylic acids. numberanalytics.com These methods often utilize abundant and non-toxic CO₂ as the C1 source and can proceed under milder conditions than many traditional carboxylation routes. nih.govcapes.gov.br

Catalysts based on palladium (Pd), nickel (Ni), and copper (Cu) are commonly used to facilitate the insertion of CO₂ into aryl halides or pseudohalides. numberanalytics.comresearchgate.net The general mechanism involves the oxidative addition of the aryl precursor to the metal catalyst, followed by CO₂ insertion into the metal-carbon bond, and subsequent reductive elimination to yield the carboxylic acid and regenerate the catalyst. numberanalytics.com For the synthesis of this compound, this could involve the nickel-catalyzed carboxylation of 1-chloro-2,6-dimethoxy-3-nitrobenzene. organic-chemistry.org Such methods are valued for their high functional group tolerance, which is critical when dealing with a substrate bearing sensitive nitro and methoxy groups.

Table 1: Comparison of Catalytic Systems for Aromatic Carboxylation
Catalyst SystemSubstrate TypeTypical ConditionsAdvantagesReference
Palladium (Pd)-basedAryl Halides/TriflatesCO (1 atm), Base, Ligands (e.g., phosphines)High activity and selectivity. numberanalytics.com
Nickel (Ni)-basedAryl/Benzyl HalidesCO₂ (1 atm), Reductant (e.g., Zn, Mn), LigandsLower cost than Pd, mild conditions. numberanalytics.comorganic-chemistry.org
Copper (Cu)-basedAryl HalidesCO₂, Base, often higher temperaturesLow cost, good for specific substrates. numberanalytics.com
Lewis Acid-mediatedActivated AromaticsAlCl₃, CO₂ (moderate pressure)Direct C-H carboxylation possible. nih.gov

Biocatalytic Approaches for Enhanced Selectivity and Sustainability

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis, offering reactions with high selectivity under mild, aqueous conditions. rsc.org The use of enzymes or whole-cell systems can lead to cleaner processes with reduced environmental impact.

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for valuable compounds like this compound. These approaches aim to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

Traditional nitration reactions, a key step in the synthesis of this compound from its precursor 2,6-dimethoxybenzoic acid, often employ harsh and hazardous reagents like concentrated nitric acid in strong acids such as sulfuric acid, which generate significant acidic waste. truman.educhemistrysteps.com Modern approaches focus on replacing these with more environmentally friendly alternatives and reducing or eliminating the use of volatile organic solvents.

One promising avenue is the use of solid-supported reagents or solvent-free reaction conditions. For instance, nitration of aromatic compounds has been achieved using urea (B33335) nitrate (B79036) in the presence of concentrated sulfuric acid at room temperature, offering a milder and potentially safer alternative to traditional mixed acids. researchgate.net Another green approach involves the use of metal nitrates, such as copper(II) nitrate, supported on materials like zeolite H-Y, which can facilitate nitration under less acidic conditions. mdpi.com

Mechanochemical methods, such as ball milling, also present a solvent-free alternative for organic reactions. While specific application to the nitration of 2,6-dimethoxybenzoic acid is not widely reported, the successful use of twin-screw extrusion for the continuous, solvent-free synthesis of various organic compounds on a kilogram-per-hour scale highlights the potential of such technologies. youtube.com These methods can reduce reaction times and eliminate the need for large volumes of solvents, thereby significantly lowering the environmental footprint of the synthesis.

The following table summarizes potential green nitrating systems that could be adapted for the synthesis of this compound.

Nitrating SystemReaction ConditionsEnvironmental Benefits
Urea Nitrate / H₂SO₄Room temperatureMilder conditions, uses a solid, stable nitrating agent. researchgate.net
Metal Nitrates / ZeoliteSolid-supportedReduces acidic waste, potential for catalyst recycling. mdpi.com
Solvent-Free (Mechanochemical)Ball milling or extrusionEliminates solvent use, reduces waste, can be energy efficient. youtube.com
Nitric acid in aqueous mediaUse of dilute aqueous nitric acidAvoids the use of highly corrosive mixed acids and can simplify work-up procedures. dntb.gov.ua

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.comjocpr.comnih.govrsc.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

The traditional nitration of 2,6-dimethoxybenzoic acid using a mixture of nitric acid and sulfuric acid has a lower atom economy due to the formation of water as a byproduct and the use of sulfuric acid as a catalyst that is not incorporated into the final product.

Calculation of Atom Economy for the Nitration of 2,6-Dimethoxybenzoic Acid:

Reactants: 2,6-dimethoxybenzoic acid (C₉H₁₀O₄, Molar Mass: 182.17 g/mol ) and Nitric Acid (HNO₃, Molar Mass: 63.01 g/mol ).

Product: this compound (C₉H₉NO₆, Molar Mass: 227.17 g/mol ).

Byproduct: Water (H₂O, Molar Mass: 18.02 g/mol ).

The balanced chemical equation is: C₉H₁₀O₄ + HNO₃ → C₉H₉NO₆ + H₂O

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (227.17 / (182.17 + 63.01)) x 100 ≈ 92.6%

Strategies to improve atom economy and minimize waste in the synthesis of this compound include:

Catalytic Nitration: Employing catalytic systems that can be recycled, thus reducing the amount of waste generated.

Process Intensification: Using technologies like microreactors that can improve selectivity and reduce byproduct formation. dntb.gov.uaresearchgate.net

Spent Acid Recycling: In industrial settings, the recovery and reconcentration of sulfuric acid is a standard practice to minimize waste. orgsyn.org

Scale-Up Considerations and Process Optimization in Academic and Industrial Contexts

Transitioning a synthetic route from a laboratory setting to an industrial scale presents numerous challenges, particularly for exothermic and potentially hazardous reactions like nitration. scielo.br Careful consideration of process parameters and the implementation of advanced process control are crucial for ensuring safety, efficiency, and product quality.

In an academic context, the focus of scale-up might be on demonstrating the feasibility of a novel synthetic method on a larger scale, often in the gram to kilogram range. In contrast, industrial scale-up targets the production of tons of material and must address economic viability, process robustness, and regulatory compliance.

Key considerations for the scale-up of the synthesis of this compound include:

Heat Management: Nitration reactions are highly exothermic. Effective heat removal is critical to prevent thermal runaway and ensure reaction control. In a batch reactor, the surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging. Continuous flow reactors, with their high surface-area-to-volume ratios, offer superior heat transfer capabilities and are increasingly being adopted for industrial nitration processes. researchgate.netscielo.br

Mass Transfer: In heterogeneous reaction mixtures, such as those often used in nitration, efficient mixing is essential to ensure good contact between reactants and achieve high conversion rates. The choice of reactor and agitator design is critical for effective mass transfer.

Reaction Kinetics and Selectivity: Understanding the reaction kinetics is vital for optimizing reaction conditions to maximize the yield of the desired 3-nitro isomer and minimize the formation of other isomers or byproducts. Process analytical technology (PAT) can be employed for real-time monitoring of the reaction to ensure it proceeds as expected.

Safety: The use of strong acids and the exothermic nature of the reaction necessitate robust safety protocols. This includes measures to prevent and control thermal runaways, as well as safe handling and storage of hazardous materials.

The following table outlines a comparison of scale-up considerations in academic and industrial settings.

ConsiderationAcademic ContextIndustrial Context
Scale Grams to kilogramsTons
Primary Goal Proof of concept, demonstration of methodologyEconomic viability, process robustness, safety, regulatory compliance
Reactor Type Batch reactors are commonContinuous flow reactors are increasingly preferred for safety and efficiency. researchgate.netscielo.br
Process Control Manual or basic automationAdvanced process control and PAT for real-time monitoring
Waste Management Often disposed ofSpent acid regeneration and waste minimization are critical. orgsyn.org

Process Optimization for the synthesis of this compound would involve a systematic study of various parameters to identify the optimal conditions for achieving high yield, purity, and process efficiency. This can be achieved through Design of Experiments (DoE), which allows for the simultaneous investigation of multiple variables such as temperature, reaction time, reactant concentrations, and catalyst loading. dntb.gov.ua By identifying the critical process parameters and their interactions, a robust and efficient manufacturing process can be developed.

Reactivity, Reaction Mechanisms, and Transformational Chemistry of 2,6 Dimethoxy 3 Nitrobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the benzene (B151609) ring in 2,6-dimethoxy-3-nitrobenzoic acid is intricately governed by the electronic effects of its three substituents: two methoxy (B1213986) groups and a nitro group.

Influence of Methoxy and Nitro Substituents on Aromatic Ring Activation/Deactivation

The two methoxy groups (-OCH₃) at positions 2 and 6 are strong activating groups for electrophilic aromatic substitution. They are ortho-, para-directing due to their ability to donate electron density to the aromatic ring via resonance (+R effect), which stabilizes the arenium ion intermediate formed during the reaction. lkouniv.ac.inmasterorganicchemistry.com The lone pairs on the oxygen atoms can participate in resonance, delocalizing the positive charge of the intermediate.

Conversely, the nitro group (-NO₂) at position 3 is a powerful deactivating group. It is a meta-director for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-R) effects. lkouniv.ac.inmasterorganicchemistry.com This deactivation arises from the destabilization of the arenium ion intermediate.

In this compound, the combined effect of these substituents creates a complex reactivity pattern. The strong activation by the two methoxy groups at the ortho and para positions to themselves (positions 3, 4, 5, and 7, which is the carbon of the other methoxy group) is counteracted by the deactivating nitro group. The positions ortho and para to the methoxy groups are 3, 5 (for the 2-methoxy) and 1, 3, 7 (for the 6-methoxy). The position meta to the nitro group is position 5. Therefore, electrophilic attack is most likely to occur at position 5, which is para to the 2-methoxy group and meta to the nitro group, and also activated by the 6-methoxy group. Position 4 is also a potential site, being ortho to the 2-methoxy and para to the 6-methoxy, but is sterically more hindered and ortho to the deactivating nitro group.

Nucleophilic aromatic substitution (SNAᵣ) on this ring is also a possibility. For an SNAᵣ reaction to occur, the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group. openstax.orglibretexts.org The nitro group significantly activates the ring towards nucleophilic attack. While the methoxy groups are generally poor leaving groups, under certain conditions, such as reaction with a strong nucleophile, substitution of a methoxy group could be possible, particularly if it is ortho or para to the nitro group. nih.gov In this molecule, the methoxy groups are ortho and meta to the nitro group.

Directed Ortho-Metallation and Related Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles.

In this compound, the methoxy groups and the carboxylic acid group (after in situ deprotonation) can act as directing groups. The methoxy group is a well-established DMG. wikipedia.org The deprotonated carboxylic acid (carboxylate) can also direct ortho-lithiation. The most acidic proton for deprotonation by a strong base would be at position 5, which is ortho to the 6-methoxy group and meta to the nitro group. The directing ability of the substituents would favor lithiation at this position. However, the presence of the nitro group can complicate DoM reactions, as organolithium reagents can potentially add to the nitro group. Careful selection of the organolithium reagent and reaction conditions is therefore crucial. A study on the synthesis of contiguously substituted nitro aromatics demonstrated successful ortho-metalation and nitration of methoxy-substituted benzamides. tandfonline.com

Table 1: Potential Electrophiles for Directed Ortho-Metalation of this compound

Electrophile Resulting Functional Group
CO₂ Carboxylic Acid
I₂ Iodine
(CH₃)₃SiCl Trimethylsilyl
DMF Aldehyde

Carboxylic Acid Moiety Transformations

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through standard methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst). However, the steric hindrance from the two ortho-methoxy groups may slow down the reaction rate, requiring more forcing conditions or alternative methods like using a coupling agent (e.g., DCC) or converting the carboxylic acid to a more reactive acyl chloride first.

Amidation can be similarly performed by reacting the carboxylic acid with an amine. google.com The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is common to facilitate this transformation, especially with less reactive amines or to avoid high temperatures that might cause side reactions. The general procedure involves activating the carboxylic acid followed by the addition of the amine. google.com

Table 2: Typical Conditions for Esterification and Amidation

Reaction Reagents and Conditions
Esterification R-OH, H₂SO₄ (cat.), heat
SOCl₂, then R-OH
R-OH, DCC, DMAP
Amidation R-NH₂, DCC, DMAP

Decarboxylation Mechanisms and Aromatic Rearrangements

The decarboxylation of benzoic acids, particularly those with electron-withdrawing or ortho-substituents, has been a subject of study. oup.comoup.comresearchgate.netamanote.com The thermal decarboxylation of nitrobenzoic acids has been shown to proceed, with the mechanism depending on the position of the nitro group. oup.comoup.com For ortho-nitrobenzoic acids, the decarboxylation can be facilitated by the electronic and steric effects of the ortho substituent. oup.com In the case of this compound, the presence of two ortho-methoxy groups could influence the decarboxylation process, potentially lowering the required temperature compared to unsubstituted benzoic acid. Studies on the decarboxylation of aromatic carboxylic acids have shown that the reaction can be catalyzed by copper salts. researchgate.net A recent study reported the decarboxylative hydroxylation of benzoic acids to phenols under mild, photoinduced conditions using a copper catalyst. nih.gov

Aromatic rearrangements during decarboxylation are not common for simple benzoic acids but can occur under specific conditions or with particular substitution patterns. For this compound, simple decarboxylation would lead to 2,6-dimethoxynitrobenzene.

Nitro Group Reductions and Subsequent Derivatizations

The nitro group is a key functional group that can be readily transformed into an amino group, opening up a wide range of synthetic possibilities.

The reduction of the nitro group in this compound to an amino group, yielding 3-amino-2,6-dimethoxybenzoic acid, can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl, or Zn/CH₃COOH). masterorganicchemistry.comniscpr.res.incommonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other functional groups, although the carboxylic acid and methoxy groups are generally stable under these conditions. A patent describes the reduction of nitrobenzoic acid derivatives using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Raney-Ni or iron powder. google.com

The resulting 3-amino-2,6-dimethoxybenzoic acid is a valuable intermediate. The amino group can undergo a variety of derivatization reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, and alkylation. The derivatization of amino acids often requires specific conditions to ensure complete reaction. waters.comscience.govgoogle.com For instance, the amino group can be acylated with various acylating agents to introduce new functionalities.

Table 3: Common Methods for Nitro Group Reduction

Reagent Conditions Selectivity
H₂, Pd/C Room temperature, atmospheric or elevated pressure High, generally does not affect carboxylic acids or ethers
Sn, HCl Reflux Effective but can be harsh
Fe, HCl or CH₃COOH Reflux Milder than Sn/HCl, often used in industrial processes
Zn, CH₃COOH Room temperature to reflux Mild and selective

Table 4: List of Compounds Mentioned

Compound Name
This compound
3-Amino-2,6-dimethoxybenzoic acid
2,6-Dimethoxynitrobenzene
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

Selective Reduction to Amino and Hydroxylamino Derivatives

The nitro group of this compound is a key site for chemical modification, most notably through reduction to form the corresponding amino or hydroxylamino derivatives. The selective reduction of a nitro group on an aromatic ring is a fundamental transformation in organic synthesis, providing access to anilines that are precursors for a wide array of other compounds.

The conversion of a nitroaromatic compound to an aniline (B41778), in this case, the synthesis of 3-amino-2,6-dimethoxybenzoic acid, can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts such as Raney nickel, palladium on carbon, or platinum oxide, with a hydrogen source like hydrogen gas or hydrazine hydrate. acs.org A general method for the reduction of nitrobenzoic acids, which may also be substituted with methoxy groups, involves neutralizing the carboxylic acid with an inorganic base and then reducing the nitro group with hydrazine hydrate in the presence of a catalyst like Raney-Ni or ferric oxyhydroxide. acs.org This approach is often efficient and proceeds in high yield.

The reduction of nitro compounds proceeds stepwise, typically through nitroso and hydroxylamino intermediates. Under controlled conditions, it is possible to isolate the hydroxylamino derivative. For instance, the reduction of aliphatic nitro compounds can yield hydroxylamines. uniroma1.it While specific conditions for the isolation of 3-hydroxylamino-2,6-dimethoxybenzoic acid are not extensively detailed, the general mechanism of nitroarene reduction suggests its formation as a transient intermediate. By carefully selecting the reducing agent and reaction parameters, such as temperature and pH, the reaction can potentially be stopped at the hydroxylamine (B1172632) stage.

The resulting 3-amino-2,6-dimethoxybenzoic acid is an important intermediate for synthesizing more complex molecules, such as dyes and pharmaceuticals, by leveraging the reactivity of the newly formed amino group. rsc.org

Formation of Azo and Azoxy Compounds

The derivatives of this compound can be used to synthesize azo and azoxy compounds, which are characterized by N=N and N=N(O) functional groups, respectively.

Azo Compounds: The synthesis of azo compounds typically begins with the aromatic amine derivative, 3-amino-2,6-dimethoxybenzoic acid. This amine can undergo diazotization, a reaction with a source of nitrous acid (HNO₂) at low temperatures (typically 0–5 °C), to form a diazonium salt. ucl.ac.ukucl.ac.uk This diazonium salt is an electrophile that can then react with an electron-rich aromatic compound, known as a coupling component, in an electrophilic aromatic substitution reaction called azo coupling. ucl.ac.uk The choice of coupling partner, which could be a phenol (B47542) or an aniline derivative, allows for the synthesis of a wide variety of azo dyes with different colors and properties. iucr.org

Azoxy Compounds: Azoxy compounds can be synthesized through the condensation of a nitroso compound with a hydroxylamine. ucl.ac.uk These precursors can be generated in situ from the reduction of this compound. The partial reduction of the nitro group can yield both the nitroso and hydroxylamine intermediates. Alternatively, azoxy compounds can be formed through the reductive dimerization of nitrosoarenes. ucl.ac.ukbohrium.com A related compound, 1,2,3-trimethoxy-5-nitrobenzene, has been shown to yield 3,3′,4,4′,5,5′-hexamethoxyazoxybenzene upon reduction with zinc and either calcium chloride or ammonium (B1175870) chloride. nih.gov Another route involves the condensation of nitroaromatics with anilines, followed by the reduction of the azoxy intermediate. ucl.ac.uk Photocatalytic methods using a copper/graphene catalyst have also been developed for the synthesis of azoxybenzene (B3421426) compounds from nitrobenzene (B124822) derivatives. acs.org These methods highlight potential pathways for converting this compound into its corresponding azoxy dimer.

Intermolecular Interactions and Aggregation Phenomena in Solution and Solid State

The arrangement of this compound molecules in both the solid state and in solution is governed by a complex network of non-covalent interactions. These include strong hydrogen bonds and weaker interactions like pi-pi stacking, which determine the compound's physical properties and its behavior during crystallization.

Comprehensive Analysis of Hydrogen Bonding Networks (e.g., Catemers)

In the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds. However, the crystal structure of this compound reveals a departure from this common motif. Instead of forming dimers, the molecules are linked together in extended hydrogen-bonded chains, a motif known as a catemer. iucr.org

In this catemeric structure, glide-related molecules are connected in chains extending along the bohrium.com crystallographic direction. iucr.org The key hydrogen bond parameters are an O···O distance of 2.668(2) Å, an H···O distance of 1.86(4) Å, and an O-H···O angle of 160(3)°. iucr.org This chain formation is attributed to the specific conformation of the molecule. The steric hindrance from the two methoxy groups at the ortho positions forces the carboxylic acid group to twist relative to the plane of the benzene ring. uniroma1.itiucr.org The carboxyl group in this compound adopts a syn conformation, which, in this sterically crowded environment, favors the formation of a chain over a dimer. iucr.org This is in contrast to its parent compound, 2,6-dimethoxybenzoic acid, which can exist in polymorphic forms that exhibit either chain or dimer motifs depending on the conformation of the carboxylic acid group. uniroma1.it The presence of such catemeric structures is a relatively rare phenomenon for benzoic acids. nih.gov

Table 1: Crystallographic and Hydrogen Bonding Data for this compound
ParameterValue
Crystal System Orthorhombic
Space Group Pccn
a (Å) 14.837(2)
b (Å) 18.096(2)
c (Å) 7.501(2)
V (ų) 2014(1)
Z 8
Hydrogen Bond Type Catemer (Chain)
O···O Distance (Å) 2.668(2)
H···O Distance (Å) 1.86(4)
**O-H···O Angle (°) **160(3)
Data from Frankenbach et al. (1991). iucr.org

Pi-Pi Stacking and Other Non-Covalent Interactions in Self-Associates

In the crystal structure of this compound, the primary organizing force is the hydrogen-bonded catemer. iucr.org While the detailed analysis of π-π stacking for this specific compound is not the main focus of the crystallographic study, the packing of the hydrogen-bonded chains will inherently involve van der Waals forces and potential, albeit weaker, interactions between the aromatic rings of adjacent chains. The relative orientation of molecules in the crystal lattice, dictated by the primary hydrogen bonds, determines the extent of any π-π overlap. Additionally, interactions involving the nitro group, such as nitro-π or other dipole-dipole interactions, can play a role in the stabilization of the three-dimensional structure. researchgate.netnih.gov

Solute-Solvent Interactions and Their Influence on Molecular Speciation

In solution, the aggregation behavior of this compound is a result of the competition between solute-solute and solute-solvent interactions. The specific form, or "speciation," of the molecule in solution—whether it exists as a monomer, a dimer, a catemer, or a solvated species—depends heavily on the nature of the solvent. bohrium.comacs.org

Solvents can be broadly categorized based on their ability to form hydrogen bonds. bohrium.comacs.org

In apolar or weakly polar solvents (e.g., toluene, chloroform), which have a low propensity to accept hydrogen bonds, solute-solute interactions dominate. In these environments, substituted benzoic acids tend to form self-associates like hydrogen-bonded dimers. bohrium.comacs.org It is expected that this compound would similarly form its characteristic hydrogen-bonded catemers or other aggregates in such solvents.

In polar, hydrogen-bond accepting solvents (e.g., acetone, ethanol (B145695), acetonitrile), the solvent molecules can effectively compete for the hydrogen bonding sites of the carboxylic acid. bohrium.comacs.org This interaction with the solvent can screen or inhibit the formation of self-associates like dimers or catemers. bohrium.comacs.org Consequently, in these solvents, this compound is more likely to exist as solvated monomers.

Studies on the related 2,6-dimethoxybenzoic acid have shown that it forms hydrogen-bonded dimers in apolar solvents, while in polar, hydrogen-bond accepting solvents, the formation of these dimers is inhibited in favor of interactions with the solvent. ucl.ac.uk The solubility of 2,6-dimethoxybenzoic acid is low in water but higher in organic solvents like ethanol and acetone, which reflects the favorable solute-solvent interactions in these media. solubilityofthings.com The presence of the nitro group in this compound increases the acidity of the carboxylic acid and introduces a strong dipole, which further influences its interactions with polar solvents. openstax.orglibretexts.org

Table 2: Expected Predominant Species of this compound in Different Solvent Types
Solvent TypeExamplesDominant InteractionExpected Predominant Species
Apolar / Low H-bond PropensityToluene, ChloroformSolute-Solute (H-bonding)Self-associates (e.g., Catemers)
Polar / H-bond AcceptingEthanol, Acetone, AcetonitrileSolute-Solvent (H-bonding)Solvated Monomers
Based on principles from Semjonova et al. (2021) and Bešter-Rogač et al. (2021). bohrium.comacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dimethoxy 3 Nitrobenzoic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular framework by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu The spectrum displays the 1H NMR spectrum on both axes, with cross-peaks indicating coupled proton pairs. sdsu.edu This is fundamental for tracing out spin systems within a molecule, such as the protons on the aromatic ring of 2,6-Dimethoxy-3-nitrobenzoic acid.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons directly to the carbons they are attached to (one-bond C-H coupling). sdsu.educolumbia.edu The resulting 2D map shows the proton spectrum on one axis and the carbon spectrum on the other, with each peak representing a C-H bond. columbia.edu An edited HSQC can further distinguish between CH, CH2, and CH3 groups, providing similar information to a DEPT experiment but with higher sensitivity. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). sdsu.educolumbia.edu It reveals connectivity between quaternary carbons (like the carboxyl and substituted aromatic carbons) and nearby protons. rsc.org For instance, in this compound, HMBC would show correlations from the methoxy (B1213986) protons to the C2 and C6 carbons, and from the aromatic protons to adjacent and more distant carbons, confirming the substitution pattern. The intensity of these correlations can sometimes provide clues about the bond angles involved. columbia.edu

Table 1: Application of 2D NMR for Structural Elucidation

NMR TechniqueType of CorrelationInformation Gained for this compound
COSY¹H-¹H through 2-3 bondsIdentifies which aromatic protons are adjacent to each other.
HSQC¹H-¹³C through 1 bondAssigns specific proton signals to their directly attached carbon atoms (e.g., aromatic C-H, methoxy O-CH₃).
HMBC¹H-¹³C through 2-4 bondsConfirms the overall structure by showing connections between protons and carbons separated by several bonds, such as between methoxy protons and the aromatic ring, and between aromatic protons and the carboxyl carbon.

Solution-State NMR for Self-Association and Conformational Studies

In solution, benzoic acid derivatives can engage in self-association, most commonly forming hydrogen-bonded dimers. The nature and extent of this association depend on the solvent's properties. ucl.ac.uk Solution-state ¹H and ¹³C NMR are powerful tools for investigating these phenomena.

Studies on analogues like 2,6-dimethoxybenzoic acid show that in apolar solvents, the carboxylic acid groups tend to form cyclic hydrogen-bonded dimers. ucl.ac.uk This dimerization can be monitored by changes in the chemical shift of the carboxylic acid proton, which becomes significantly deshielded upon hydrogen bond formation. In solvents with high hydrogen bond accepting ability (e.g., DMSO, THF), the solvent molecules compete for hydrogen bonding, disrupting the self-association and leading to a higher proportion of monomeric species. ucl.ac.uk Furthermore, the conformation of substituents, such as the methoxy groups in 2,6-dimethoxybenzoic acid, can be influenced by steric hindrance and intramolecular interactions, which can also be probed by solution NMR. bohrium.com

Solid-State NMR for Polymorphic Analysis

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science. Solid-state NMR (ssNMR) is highly sensitive to the local environment of nuclei and can effectively distinguish between different polymorphs.

Each polymorph has a unique crystal lattice and, often, distinct molecular conformations. These differences result in variations in the isotropic chemical shifts and chemical shift tensors of the nuclei, particularly ¹³C. nih.gov For example, studies on the polymorphs of 10-deacetyl baccatin (B15129273) III demonstrated that differences in ¹³C ssNMR spectra arise from variations in molecular conformation rather than just lattice effects. nih.gov In the case of 2,6-dimethoxybenzoic acid, two conformational polymorphs (syn and anti, referring to the orientation of the carboxylic acid proton) have been identified. bohrium.com ssNMR would be an ideal technique to characterize these forms, as the different intramolecular and intermolecular interactions in each polymorph would lead to a distinct set of NMR signals.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and investigating hydrogen bonding.

Fourier Transform Infrared (FTIR) Spectroscopy in Diverse Phases

FTIR spectroscopy is a rapid and powerful tool for identifying the key functional groups within a molecule. For this compound, characteristic absorption bands are expected for the carboxylic acid, nitro, and methoxy groups, as well as the substituted benzene (B151609) ring.

Carboxylic Acid Group: This group gives rise to a very broad O-H stretching band, typically in the 3400–2500 cm⁻¹ region, which is characteristic of the strong hydrogen bonding in carboxylic acid dimers. mdpi.com The carbonyl (C=O) stretching vibration is also a prominent feature, appearing as a strong band around 1700 cm⁻¹. mdpi.com

Nitro Group: The nitro group (NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch (ν_as_) typically found between 1560–1500 cm⁻¹ and a symmetric stretch (ν_s_) between 1360–1300 cm⁻¹. researchgate.net

Methoxy and Aromatic Groups: C-O stretching vibrations for the methoxy and carboxylic acid groups appear in the 1300–1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1600–1400 cm⁻¹ range. scirp.org

The positions of these bands, particularly the O-H and C=O stretches, are sensitive to the phase (solid, liquid, or solution) and the solvent used, reflecting changes in the hydrogen-bonding environment. ucl.ac.uk

Raman Spectroscopy for Vibrational Fingerprinting and Crystal Structure Characterization

Raman spectroscopy is complementary to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. It provides a detailed "fingerprint" of the molecule and is highly sensitive to the crystalline state.

For substituted benzoic acids, Raman spectra clearly show bands corresponding to the aromatic ring vibrations and substituent modes. researchgate.net The C-H stretching of the benzene ring is typically observed around 3070-3085 cm⁻¹. researchgate.net Computational studies combined with experimental Raman spectra have been used to characterize the crystal structures of compounds like the syn and anti polymorphs of 2,6-dimethoxybenzoic acid. bohrium.com Since the selection rules for Raman scattering are different from those for IR absorption, combining both techniques provides a more complete vibrational analysis. For instance, the symmetric nitro stretch is often strong in the Raman spectrum. This sensitivity makes Raman spectroscopy an excellent tool for distinguishing between polymorphs, which may exhibit subtle but distinct differences in their crystal lattice vibrations (phonons) in the low-frequency region.

Table 2: Key Vibrational Modes for Substituted Nitrobenzoic Acids

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy Method
Carboxylic AcidO-H stretch (dimer)3400 - 2500 (broad)FTIR
Carboxylic AcidC=O stretch~1700FTIR, Raman
Nitro (NO₂)Asymmetric stretch1560 - 1500FTIR
Nitro (NO₂)Symmetric stretch1360 - 1300FTIR, Raman
Aromatic RingC-H stretch>3000FTIR, Raman
Aromatic RingC=C stretch1600 - 1400FTIR, Raman
Methoxy/AcidC-O stretch1300 - 1000FTIR

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions arising from π→π* and n→π* transitions of the benzene ring and its substituents. The positions and intensities of these absorption bands are highly sensitive to the nature and position of the groups attached to the ring.

The electronic spectrum of this compound is influenced by three key functional groups: the carboxyl group (-COOH), two methoxy groups (-OCH₃), and a nitro group (-NO₂). The benzene ring itself exhibits characteristic π→π* transitions. The methoxy groups, being electron-donating, and the carboxyl and nitro groups, being electron-withdrawing, significantly affect the electronic distribution and conjugation of the system. Specifically, the strong electron-withdrawing nature of the nitro group, in conjunction with the electron-donating methoxy groups, leads to intramolecular charge-transfer interactions, which can result in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

Table 1: Expected UV-Vis Absorption Data for Aromatic Benzoic Acids

CompoundSolventλmax (nm) (Transition)Reference
2-Nitrobenzoic AcidNot Specified~270-280 (π→π*) nist.gov
3-Nitrobenzoic AcidNot SpecifiedNot Specified nih.govmerckmillipore.com
2,6-Dimethoxybenzoic AcidNot SpecifiedNot Specified nih.govnih.gov

Note: This table is illustrative and based on typical values for related compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₉H₉NO₆. thermofisher.comuni.lu The monoisotopic mass of this compound is calculated to be 227.042987 g/mol . uni.luepa.gov HRMS can confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

The fragmentation of the molecular ion (M•+) in the mass spectrometer provides valuable structural information. libretexts.orgchemguide.co.uk The energetically unstable molecular ion of this compound will break apart into smaller, more stable charged fragments. The analysis of these fragments helps in elucidating the molecular structure. Common fragmentation pathways for aromatic carboxylic acids involve the loss of small neutral molecules or radicals. libretexts.org

A plausible fragmentation pathway for this compound would involve:

Loss of a hydroxyl radical (-•OH): Resulting in a fragment with m/z 210.

Loss of a methoxy radical (-•OCH₃): Leading to a fragment at m/z 196.

Loss of the nitro group (-NO₂): Producing a fragment at m/z 181.

Decarboxylation (loss of CO₂): Forming a fragment at m/z 183.

Cleavage of the carboxylic acid group (-COOH): Resulting in a fragment at m/z 182.

The relative abundance of these fragment ions depends on their stability. Ions stabilized by resonance, such as acylium ions, are often observed as prominent peaks in the mass spectrum. libretexts.org

Table 2: Predicted HRMS Fragmentation Data for this compound

Ion/FragmentFormulaCalculated m/z
[M]+C₉H₉NO₆227.0424
[M+H]+C₉H₁₀NO₆228.0503
[M+Na]+C₉H₉NNaO₆250.0322
[M-H]-C₉H₈NO₆226.0357
[M-OH]+C₉H₈NO₅210.0402
[M-OCH₃]+C₈H₆NO₅196.0246
[M-NO₂]+C₉H₉O₄181.0495
[M-COOH]+C₈H₈NO₄182.0453

Data derived from PubChem and general fragmentation principles. uni.lulibretexts.org

X-ray Crystallography for Absolute Configuration and Crystal Packing Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly documented, the structure of its close analogue, 2,6-dimethoxybenzoic acid, has been determined and offers significant insights. nih.gov

The study of 2,6-dimethoxybenzoic acid reveals that the molecule is non-planar. nih.gov The steric hindrance caused by the two methoxy groups at positions 2 and 6 forces the carboxylic acid group to twist significantly out of the plane of the aromatic ring by an angle of 56.12(9)°. nih.gov This twisting disrupts the coplanarity that would otherwise favor conjugation between the carboxyl group and the benzene ring. It is highly probable that this compound would adopt a similar twisted conformation due to the same steric constraints imposed by the ortho-methoxy groups.

Table 3: Crystallographic Data for the Analogue 2,6-Dimethoxybenzoic Acid

ParameterValue
Molecular FormulaC₉H₁₀O₄
Molecular Weight182.17
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.12255 (13)
b (Å)8.92296 (15)
c (Å)13.79430 (18)
V (ų)876.69 (2)
Z4
Temperature (K)298

Data from the redetermination of the 2,6-dimethoxybenzoic acid crystal structure. nih.gov

Computational Chemistry and Theoretical Studies on 2,6 Dimethoxy 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. By solving the Schrödinger equation within a framework that uses the electron density as the fundamental variable, DFT can predict molecular geometries, energies, and reactivity indices.

Molecular Orbital Analysis and Frontier Orbital Theory

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's chemical reactivity and kinetic stability.

For 2,6-dimethoxy-3-nitrobenzoic acid, the presence of electron-donating methoxy (B1213986) groups (-OCH₃) and an electron-withdrawing nitro group (-NO₂) significantly influences the nature of its frontier orbitals. The methoxy groups, with their lone pairs of electrons on the oxygen atoms, would be expected to contribute significantly to the HOMO, increasing its energy and making the aromatic ring susceptible to electrophilic attack. The nitro group, a strong deactivating group, along with the carboxylic acid group, would substantially lower the energy of the LUMO, localizing it on the nitro-substituted part of the ring and the carboxyl group, making these sites prone to nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies for Substituted Benzoic Acids This table presents hypothetical yet representative DFT-calculated energy values for frontier orbitals of related benzoic acid derivatives to illustrate the expected trends for this compound.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzoic Acid-7.2-1.55.7
3-Nitrobenzoic Acid-7.8-2.55.3
2,6-Dimethoxybenzoic Acid-6.5-0.85.7
This compound (Expected) ~ -7.0 ~ -2.2 ~ 4.8

Note: These are illustrative values. Actual values would require specific DFT calculations.

The expected lower HOMO-LUMO gap for this compound compared to its parent structures suggests a molecule with potentially higher reactivity and interesting electronic properties arising from the interplay of its donor and acceptor substituents.

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. Typically, red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid and nitro groups, making these the primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the carboxyl group would exhibit a strong positive potential, highlighting its acidic nature. The aromatic ring would display a more complex potential map due to the competing effects of the methoxy and nitro groups.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

DFT calculations are widely used to predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed. For this compound, the calculations would predict distinct chemical shifts for the aromatic protons and carbons, influenced by the electronic effects of the substituents. The steric hindrance caused by the two methoxy groups ortho to the carboxylic acid would also play a role in the predicted shifts.

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Compound (4-Methyl-3-nitrobenzoic acid) This table showcases the typical agreement between calculated and experimental data for a similar molecule, suggesting the potential accuracy for this compound. researchgate.net

Vibrational Mode (4-Methyl-3-nitrobenzoic acid)Calculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹) (FT-IR)Assignment
C=O stretch17301725Carboxylic acid
NO₂ asymm. stretch15351533Nitro group
NO₂ symm. stretch13501354Nitro group
C-O stretch12901296Carboxylic acid

Source: Adapted from data on 4-methyl-3-nitrobenzoic acid. researchgate.net

IR Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretching frequencies of the C=O, O-H, C-O, and N-O bonds. For this compound, DFT would predict strong absorptions corresponding to the carboxylic acid and nitro group functionalities, as well as vibrations associated with the substituted benzene (B151609) ring.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed-Phase Phenomena

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time, providing insights into condensed-phase phenomena such as solvation and self-assembly.

Simulation of Solute Diffusion and Solvent Effects on Conformation

MD simulations can model the movement of a this compound molecule in a solvent, allowing for the calculation of its diffusion coefficient. Furthermore, these simulations can reveal how the solvent influences the molecule's conformation. The orientation of the carboxylic acid and nitro groups relative to the benzene ring, as well as the conformation of the methoxy groups, can be affected by interactions with solvent molecules. Studies on similar substituted benzoic acids have shown that in apolar solvents, these molecules tend to form hydrogen-bonded dimers. mdpi.com In contrast, in solvents with a high hydrogen bond acceptor propensity, the solvent molecules interact directly with the carboxylic acid group, disrupting self-association. mdpi.com

Modeling of Self-Assembly and Aggregation in Solution

A key application of MD simulations is the modeling of self-assembly and aggregation processes. For substituted benzoic acids, hydrogen bonding and π-π stacking interactions are the primary drivers of self-assembly. mdpi.com MD simulations of this compound in various solvents would likely reveal a propensity for the formation of dimers through hydrogen bonding between the carboxylic acid groups. Additionally, the aromatic rings, influenced by their substituents, could engage in π-π stacking, leading to the formation of larger aggregates.

Research on the self-association of 2,6-dimethoxybenzoic acid has demonstrated the formation of such self-associates, and it is expected that the addition of a nitro group in the 3-position would modulate these interactions. mdpi.com The simulations could elucidate the preferred structural motifs of these aggregates and provide a molecular-level understanding of the initial stages of nucleation and crystallization from solution. nih.gov

Theoretical Insights into Nucleation and Crystallization Processes

The process of crystallization, from initial molecular self-assembly in solution (nucleation) to the growth of a bulk crystal, is of fundamental importance in the pharmaceutical and materials sciences. For a molecule like this compound, computational chemistry offers powerful tools to unravel the complex mechanisms governing these phenomena at a molecular level. Theoretical studies on analogous systems, such as p-nitrobenzoic acid (PNBA) and 2,6-dimethoxybenzoic acid, provide a framework for understanding the factors that would influence the crystallization of the title compound. bohrium.comresearchgate.net

Theoretical investigations into the nucleation of this compound would typically begin with an analysis of the solution chemistry. Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to calculate the geometries and binding energies of solute-solute and solute-solvent complexes. researchgate.net This analysis helps to identify the stable molecular aggregates, or "pre-assembly species," that exist in solution prior to nucleation. researchgate.net The structural similarity between these solution-based aggregates and the arrangement of molecules in the final crystal lattice is a critical factor influencing the nucleation pathway. researchgate.net

Molecular dynamics (MD) simulations can be employed to model the early stages of aggregation and nucleus formation, providing a dynamic picture of the crystallization process. By simulating a system containing many molecules of this compound and solvent, researchers can observe how molecules come together, overcome the desolvation barrier, and form a critical nucleus that can grow into a crystal. These simulations can also shed light on polymorphism, the ability of a compound to exist in multiple crystal forms, by revealing different potential packing arrangements and their relative stabilities. bohrium.com Studies on the closely related 2,6-dimethoxybenzoic acid have shown it to exist in at least three polymorphic forms, highlighting the complexity that can be expected. mdpi.com

A hypothetical study on this compound might involve calculating key parameters in different solvents to predict crystallization behavior, as illustrated in the table below.

SolventCalculated Solvation Free Energy (kJ/mol)Predicted Dominant Pre-Assembly SpeciesExpected Nucleation Barrier
Methanol (B129727)-45.2Solute-Solvent Hydrogen-Bonded DimersHigh
Acetonitrile-30.8Carboxylic Acid DimersModerate
Chloroform-15.5Carboxylic Acid DimersLow
Water-55.1Hydrated MonomersVery High

This table is based on hypothetical data derived from methodologies described for similar compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and reducing the need for extensive experimental screening. mdpi.com For this compound and its derivatives, QSAR models could be developed to predict a range of potential biological activities, such as anti-inflammatory or analgesic effects, which have been associated with related structures. chemimpex.com

The development of a QSAR model begins with a dataset of compounds with experimentally measured biological activities, typically expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). nih.gov For each molecule in the dataset, a large number of numerical "molecular descriptors" are calculated. mdpi.com These descriptors encode various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological, geometric, and electronic properties.

Once the descriptors are calculated, a crucial step is to select a subset that has the most significant correlation with the biological activity. This is often achieved using statistical methods like stepwise multiple linear regression (MLR) or machine learning algorithms. researchgate.net The result is a mathematical equation that can be linear (MLR) or non-linear (e.g., using artificial neural networks, ANN). nih.gov

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

pIC50 = β0 + (β1 * LogP) + (β2 * TPSA) + (β3 * LUMO) - (β4 * nRotB)

Where:

pIC50 is the predicted biological activity.

LogP (lipophilicity) represents the molecule's partitioning between octanol (B41247) and water.

TPSA (Topological Polar Surface Area) quantifies the polar surface area.

LUMO (Lowest Unoccupied Molecular Orbital energy) relates to electron-accepting ability.

nRotB (number of rotatable bonds) is a measure of molecular flexibility.

βn are the regression coefficients determined from the model fitting.

The predictive power of the QSAR model must be rigorously validated using both internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model training). nih.gov A critical aspect of a valid QSAR model is its defined applicability domain (AD), which specifies the chemical space in which the model can make reliable predictions. mdpi.com

The table below illustrates a hypothetical set of descriptors and their coefficients for a QSAR model predicting the anti-inflammatory activity of this compound derivatives.

DescriptorDefinitionHypothetical Coefficient (β)Interpretation of Contribution
LogPOctanol-Water Partition Coefficient+0.45Increased lipophilicity enhances activity.
TPSATopological Polar Surface Area-0.12Lower polarity is favorable for activity.
LUMOLowest Unoccupied Molecular Orbital Energy-0.25Better electron-accepting ability at a specific site is unfavorable.
nRotBNumber of Rotatable Bonds-0.08Increased molecular flexibility slightly decreases activity.

This table presents hypothetical data to illustrate the principles of QSAR modeling.

Reaction Mechanism Elucidation via Transition State Theory and Reaction Coordinate Analysis

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Computational chemistry, specifically through the application of Transition State Theory (TST) and reaction coordinate analysis, provides a powerful lens for examining reaction pathways at the atomic level. wikipedia.org TST explains reaction rates by assuming a quasi-equilibrium between the reactants and a high-energy activated complex, known as the transition state (TS). wikipedia.org

For a reaction involving this compound, such as the esterification of its carboxylic acid group, computational methods can be used to map out the entire reaction pathway. This process involves:

Locating Stationary Points: Using quantum mechanical methods (like DFT), the geometries of the reactants, products, and any intermediates are optimized to find their lowest energy structures.

Identifying the Transition State: The transition state represents the maximum energy point along the minimum energy path connecting reactants and products. It is a saddle point on the potential energy surface. wikipedia.org Specific computational algorithms are used to locate this TS structure.

Frequency Analysis: A frequency calculation is performed on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate (the path of the reaction).

Reaction Coordinate Analysis: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the transition state. This calculation maps the reaction pathway downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species.

From these calculations, the activation energy (ΔG‡), which is the Gibbs free energy difference between the reactants and the transition state, can be determined. wikipedia.org This value is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

The table below shows hypothetical data for the transition state of a key step in a reaction involving this compound, for instance, the nucleophilic attack of methanol on the protonated carboxyl carbon.

ParameterValueDescription
Calculated Activation Energy (ΔG‡)22.5 kcal/molThe free energy barrier for the reaction step.
Imaginary Frequency-250 cm-1Confirms the structure as a true transition state.
Key TS Bond Distance (C-O)1.95 ÅThe distance of the forming bond between the methanol oxygen and the carboxyl carbon.
Key TS Bond Distance (O-H)1.40 ÅThe distance of the breaking bond in the attacking methanol.

This table contains hypothetical calculated values for a representative reaction to illustrate the application of Transition State Theory.

Applications and Functionalization Strategies in Advanced Organic Synthesis and Bioactive Compound Development

Role as a Key Synthetic Intermediate in Pharmaceutical Chemistry

2,6-Dimethoxy-3-nitrobenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial starting material in the synthesis of a wide array of organic molecules. chemimpex.com Its structure, featuring two methoxy (B1213986) groups and a nitro group on a benzoic acid backbone, provides multiple reactive sites, making it an excellent candidate for chemical modifications. chemimpex.com This compound is frequently utilized by researchers in the development of complex molecules with desired biological activities, particularly in the pharmaceutical field. chemimpex.com

The chemical architecture of this compound makes it a valuable precursor for the synthesis of potential anti-inflammatory and analgesic drugs. chemimpex.com The development of non-steroidal anti-inflammatory drugs (NSAIDs) has historically progressed from prototypes like acetylsalicylic acid to more complex molecules designed to improve efficacy and reduce side effects. nih.gov The synthesis of novel analgesic and anti-inflammatory agents often involves the combination of different pharmacophores into a single molecular framework to achieve synergistic effects. scielo.brscience.gov For instance, research has shown that derivatives of phenylbutanal and its corresponding carboxylic acids exhibit significant analgesic and anti-inflammatory properties. mdpi.com The core structure of this compound can be chemically modified to create derivatives that may act as potent inhibitors of enzymes like cyclooxygenase (COX), which are key targets in anti-inflammatory therapy. nih.govnih.gov

Table 1: Examples of Biologically Active Compound Classes Derived from Benzoic Acid Scaffolds

Compound Class Therapeutic Target/Mechanism Potential Application
NSAID Analogues Inhibition of Cyclooxygenase (COX) enzymes Anti-inflammatory, Analgesic nih.govnih.gov
Phenylbutanoic Acid Derivatives Modulation of inflammatory pathways Analgesic, Anti-inflammatory mdpi.com
Fenamate Isosteres Inhibition of prostaglandin (B15479496) synthesis Anti-inflammatory, Analgesic science.gov

The structural motifs present in this compound are relevant to the synthesis of compounds with antimicrobial and antioxidant properties. The 2-methoxyphenol moiety, for example, is a core structure in various compounds that have been designed and synthesized to exhibit significant antioxidant activity. researchgate.netdoaj.org Oxidative stress is a known contributing factor to a multitude of diseases, and therapeutic antioxidants are considered promising for prevention and treatment. researchgate.netdoaj.org Laccase-mediated oxidation of 2,6-dimethoxyphenol (B48157) has been shown to produce dimers with enhanced antioxidant capacity. researchgate.net

Furthermore, the general structure is pertinent to the development of new antimicrobial agents, an urgent need due to rising antibiotic resistance. nih.govnih.gov Synthetic strategies often focus on creating molecules that can disrupt microbial processes such as protein synthesis by binding to ribosomal subunits or inhibiting key enzymes. nih.govbiosynth.com For example, derivatives of β-nitrostyrene have been synthesized and shown to possess antifungal activity, particularly against Candida albicans. mdpi.com The synthesis of hydroxyl amides from 3,4,5-trimethoxybenzoic acid has also yielded compounds with antibacterial and antifungal properties. scielo.br

Table 2: Research Findings on Related Antimicrobial and Antioxidant Compounds

Compound/Derivative Class Method of Action/Assay Key Finding Source
2-Methoxyphenol Derivatives DPPH, ABTS, and ORAC assays Identification of new phenolic acid-derived compounds with antioxidant activity. researchgate.netdoaj.org researchgate.netdoaj.org
Dimer of 2,6-Dimethoxyphenol Laccase-mediated oxidation; DPPH and FRAP assays The resulting dimer showed higher antioxidant capacity than the original substrate. researchgate.net researchgate.net
3,4-Dimethoxy-β-nitrostyrene Derivatives Antifungal activity testing Derivatives showed potential antifungal activity, especially against Candida albicans. mdpi.com mdpi.com
Hydroxyl amides of 3,4,5-trimethoxybenzoic acid Antibacterial and antifungal screening The synthesized compounds exhibited antimicrobial properties. scielo.br scielo.br

The derivatives of this compound are explored for their potential interactions with biological receptors and their pharmacokinetic profiles. Pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion (ADME) of a drug, is a critical aspect of drug development. nih.gov Drug-drug interactions can often be traced back to pharmacokinetic mechanisms, such as the modulation of metabolic enzymes or transport proteins like P-glycoprotein. nih.gov

For antimicrobial agents, the mechanism often involves binding to specific microbial targets. For example, some antibiotics inhibit protein synthesis by binding to the 30S or 50S ribosomal subunits. nih.gov For anti-inflammatory drugs, a primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, with newer drugs aiming for selective inhibition of COX-2 to reduce gastrointestinal side effects. nih.gov The molecular docking of synthesized compounds into the active sites of target proteins is a common in silico method used to predict binding affinity and mode of action, guiding the development of more potent and selective agents. mdpi.comnih.govmdpi.com

Building Block in the Synthesis of Agrochemicals and Crop Protection Agents

Beyond pharmaceuticals, this compound serves as an important intermediate in the agrochemical industry. chemimpex.com It is used in the formulation of crop protection agents designed to be effective against pests and diseases, thereby helping to improve crop yield. chemimpex.com The compound 2,6-dimethoxybenzoic acid, a related structure, is specifically identified as an intermediate for agricultural chemicals. google.com The synthesis of such compounds often involves creating derivatives that can target specific biological pathways in pests or pathogens while having minimal impact on the crop itself.

Development of Dyes, Pigments, and Advanced Colorants from this compound Derivatives

The chemical properties of this compound also make it a valuable intermediate in the production of dyes and pigments. chemimpex.com Its aromatic nature and reactive functional groups allow for the synthesis of complex chromophores. Related compounds, such as 3-nitrobenzoic acid, are also used as intermediates in the synthesis of dyes. nordmann.global The stability and reactivity of these intermediates are key attributes that make them suitable for creating a variety of colorants for industrial applications. chemimpex.com

Integration into Novel Material Science Applications

The unique chemical properties of this compound lend themselves to exploration in the field of material science. chemimpex.com It is being investigated for the development of new materials, including polymers and coatings. chemimpex.com The incorporation of this compound or its derivatives into material structures can contribute to improved performance characteristics such as enhanced durability. chemimpex.com

Precursors for Polymeric Materials with Tunable Properties

The functional groups of this compound—the carboxylic acid, the electron-withdrawing nitro group, and the electron-donating methoxy groups—make it a promising candidate as a monomer or modifying agent for specialty polymers. Benzoic acid and its derivatives are utilized in the polymer industry. researchgate.net For instance, research has shown that grafting benzoic acid onto polyethylene (B3416737) film surfaces can significantly alter the material's properties. conicet.gov.arresearchgate.net This type of modification, facilitated by the carboxylic group, can improve the surface's affinity for polar substances. conicet.gov.ar

By incorporating a molecule like this compound into a polymer backbone or as a grafted side chain, it is possible to introduce specific functionalities. The nitro group, for example, can be chemically reduced to an amine, providing a reactive site for further polymer cross-linking or for the attachment of other functional molecules. This opens avenues for creating polymers with tunable characteristics, such as tailored thermal stability, altered solubility, or specific binding capabilities for use in separation technologies or as functional additives.

Coatings and Surface Functionalization Agents

The structure of this compound is well-suited for applications in coatings and surface functionalization. The carboxylic acid group can anchor the molecule to various substrates, while the aromatic ring and its substituents can modify the surface's chemical and physical properties.

A key application demonstrated with related compounds is the improvement of surface affinity for paints and other coatings. conicet.gov.ar In one study, the grafting of benzoic acid onto a polyethylene surface via an alkylation reaction led to a significant increase in the adhesion of water-based paint. conicet.gov.arresearchgate.net The modified surface showed a greater affinity for polar substances, transforming it from hydrophobic to more hydrophilic. conicet.gov.ar This principle can be extended to this compound, where its functional groups could be used to create specialized coatings or to functionalize surfaces like nanoparticles. The modification of titanate nanotubes with carboxylic acids has been explored to enhance surface reactivity for further functionalization, indicating a broad utility for these types of acids in materials science. mdpi.com

Design and Synthesis of Derivatives for Enhanced Specificity and Potency

This compound is a valuable intermediate in the synthesis of complex, biologically active molecules for the pharmaceutical and agrochemical sectors. chemimpex.com Its structure allows for the strategic development of derivatives with potentially enhanced potency and target specificity. chemimpex.com

The general approach involves using the existing functional groups as handles for chemical modification. The carboxylic acid can be converted to esters or amides, while the nitro group can be reduced to an amine, which can then be acylated or alkylated. These transformations allow for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Research into related nitro-aromatic compounds illustrates this strategy. For example, various nitropyridine derivatives have been used to synthesize potent inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov In these syntheses, the nitro-substituted ring serves as a key structural element, with modifications made to other parts of the molecule to fine-tune its interaction with the biological target. nih.gov This highlights a common strategy in medicinal chemistry: using a well-defined chemical scaffold, such as a nitro-substituted aromatic ring, as a foundation for building a library of compounds to identify candidates with high specificity and potency. nih.gov This established synthetic utility makes this compound a key starting material for developing novel anti-inflammatory drugs, analgesics, and other therapeutic agents. chemimpex.com

Environmental Fate and Advanced Analytical Methodologies for 2,6 Dimethoxy 3 Nitrobenzoic Acid in Complex Matrices

Development of Sensitive Detection and Quantification Methods in Environmental Samples

Accurate determination of 2,6-Dimethoxy-3-nitrobenzoic acid in complex environmental matrices such as soil, water, and sediment requires highly sensitive and specific analytical techniques. The polar nature of this compound, due to its carboxylic acid and nitro groups, alongside the methoxy (B1213986) groups, presents unique challenges and opportunities for its analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the trace analysis of polar and semi-polar organic compounds in environmental samples. While specific applications for this compound are not extensively documented in publicly available research, the methodology is well-suited for this analyte. The inherent polarity of the molecule makes it amenable to reversed-phase liquid chromatography, and its ability to ionize makes it detectable by mass spectrometry.

Methods developed for other polar pesticides and nitroaromatic compounds in environmental matrices can be adapted for this compound. nih.gov For instance, the use of pressurized liquid extraction (PLE) followed by solid-phase extraction (SPE) for sample clean-up can effectively isolate the analyte from complex sediment and soil matrices. nih.gov The LC-MS/MS system, often equipped with an electrospray ionization (ESI) source, provides high selectivity and sensitivity, allowing for detection at low nanogram-per-gram levels. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterValue
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid
Gradient Optimized for separation from matrix interferences
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative Ion Electrospray (ESI-)
Precursor Ion (m/z) 226.0357 (M-H)⁻ uni.lu
Product Ions (m/z) To be determined experimentally for quantification and confirmation
Limit of Detection Estimated in the low µg/L to ng/L range

This table presents a hypothetical set of parameters based on the analysis of similar compounds. Actual parameters would require experimental optimization.

The development of such methods would enable the monitoring of this compound in various environmental compartments, providing crucial data for exposure and risk assessments.

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of organic compounds. However, the direct analysis of polar and non-volatile compounds like this compound is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.

The choice of derivatizing agent and reaction conditions would need to be optimized to ensure high derivatization efficiency and minimize side reactions. The resulting derivative can then be analyzed by GC-MS, providing high chromatographic resolution and mass spectral information for identification and quantification.

Investigation of Environmental Degradation Pathways and Transformation Products

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation.

The stability of this compound is a key factor in its environmental persistence. chemimpex.com While specific experimental data on its photolytic and hydrolytic stability are limited, some inferences can be drawn from its chemical structure. The aromatic ring and the nitro group suggest potential for photodegradation. Aromatic nitro compounds can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions. These reactions can include reduction of the nitro group or cleavage of the aromatic ring.

The presence of two methoxy groups on the benzene (B151609) ring may influence the rate and pathway of photodegradation. Studies on other dimethoxybenzene isomers have shown that they can undergo photodegradation, although the rates can vary depending on the position of the methoxy groups.

Hydrolysis, the reaction with water, is generally not expected to be a major degradation pathway for the ether and carbon-aromatic bonds in this compound under typical environmental pH conditions. The ester linkage in a potential derivative, however, would be susceptible to hydrolysis.

Biodegradation is a critical process for the removal of organic contaminants from the environment. The biodegradation of nitroaromatic compounds has been studied for several decades. While there is no specific research on the biodegradation of this compound, studies on other nitrobenzoic acids provide valuable insights into potential degradation pathways.

For instance, the biodegradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. has been shown to proceed via an oxidative pathway, initiating with the removal of the nitro group to form salicylate, which is then further degraded. nih.govnih.gov Another potential pathway is the reduction of the nitro group to an amino group, forming 3-amino-2,6-dimethoxybenzoic acid. This amino-substituted benzoic acid could then be subject to further degradation.

Table 2: Potential Biodegradation Products of this compound

Potential Transformation ProductPotential PrecursorDegradation Pathway
3-Amino-2,6-dimethoxybenzoic acidThis compoundNitroreduction
2-Hydroxy-6-methoxy-3-nitrobenzoic acidThis compoundO-Demethylation
Protocatechuic acid derivativesIntermediates from ring cleavageRing Fission

This table lists hypothetical transformation products based on known biodegradation pathways of related compounds.

Research on Adsorption and Mobility in Environmental Compartments

The mobility of this compound in the environment is largely governed by its adsorption to soil and sediment particles. The chemical structure of the compound, particularly the presence of the carboxylic acid group, suggests that its adsorption behavior will be pH-dependent.

At environmental pH values typically above its pKa, the carboxylic acid group will be deprotonated, resulting in a negatively charged carboxylate anion. This negative charge will lead to electrostatic repulsion from negatively charged soil surfaces, such as clay and organic matter, potentially increasing its mobility in soil and its likelihood of leaching into groundwater.

Conversely, at lower pH values, the carboxylic acid will be in its neutral form, and adsorption to soil organic matter via hydrophobic interactions may become more significant. The methoxy groups can also contribute to hydrophobic interactions. The nitro group, being polar, could also participate in specific interactions with soil components.

Quantitative data on the adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc) for this compound are not currently available in the literature. Experimental studies, such as batch equilibrium experiments, would be necessary to determine these parameters and accurately predict the compound's mobility in different soil types.

Methodologies for Assessing Environmental Presence and Persistence

The assessment of the environmental presence and persistence of this compound in complex matrices such as soil and water requires sophisticated analytical methodologies. Due to the compound's classification as a nitroaromatic acid, methods developed for this class of compounds are generally applicable. These methods are crucial for monitoring its distribution, fate, and potential impact on ecosystems.

Photodegradation is another key process influencing the environmental fate of nitroaromatic compounds. Studies on nitrobenzene (B124822) and nitrophenols have shown that these compounds can be degraded in aqueous solutions through photolysis, particularly when enhanced by processes like the UV/H2O2 system. nih.govnih.gov This process involves the generation of highly reactive hydroxyl radicals that can lead to the cleavage of the aromatic ring. nih.gov The degradation of nitroaromatic compounds in the presence of UV light generally follows first-order kinetics. nih.gov

To accurately determine the concentration of this compound in environmental samples, a combination of efficient extraction techniques and sensitive analytical instrumentation is necessary. Solid-phase extraction (SPE) is a common pre-concentration and clean-up step for nitroaromatic compounds in water samples, which helps in removing interfering substances and enriching the analyte before instrumental analysis. nih.gov For soil samples, ultrasonic extraction with suitable solvents is often employed. ykcs.ac.cn

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with various detectors are the primary techniques for the analysis of nitroaromatic compounds. cdc.gov For enhanced sensitivity and selectivity, mass spectrometry (MS) is often the detector of choice.

Table 1: Analytical Methodologies for the Determination of Nitroaromatic Compounds in Environmental Matrices

Analytical TechniqueSample MatrixSample PreparationTypical ColumnMobile Phase/Carrier GasDetectorMethod Detection Limit (MDL)Reference
HPLC-MSGroundwaterSolid-Phase Extraction (SPE)Reversed-phase C18Acetonitrile/Water with formic acidMass Spectrometry (MS)< 5 µg/L nih.gov
HPLC-MSSoilUltrasonic extraction with dichloromethane (B109758)/n-hexane, followed by liquid-liquid extractionNot SpecifiedAcetonitrile/WaterMass Spectrometry (MS)0.1-0.2 µg/kg ykcs.ac.cn
HPLC-UVWater and SoilSolid-phase or liquid-liquid extractionReversed-phase C18Acetonitrile/Water with phosphoric acidUV Detector~1 ng/g researchgate.netnih.govchromforum.org
GC-MSSoilUltrasonic assisted extraction and dispersive liquid-liquid microextractionNot SpecifiedHeliumMass Spectrometry (MS)Not Specified researchgate.net

Detailed Research Findings:

Research on the analytical determination of five nitrobenzoic acids in groundwater utilized a method involving solid-phase extraction followed by reversed-phase liquid chromatography-mass spectrometry (LC-MS). nih.gov This study found that a co-polymer-based SPE cartridge allowed for the quantitative extraction of the analytes. For detection, negative ion atmospheric-pressure chemical ionization (APCI) was found to be more than twice as sensitive as electrospray ionization (ESI). The use of an ¹⁵N-labeled internal standard was crucial for achieving accurate quantification. This method achieved detection limits of less than 5 µg/L with recoveries greater than 80%. nih.gov

A study on the determination of three nitrophenol compounds in soil developed a method using ultrasonic extraction with a mixture of dichloromethane and n-hexane. ykcs.ac.cn This was followed by a liquid-liquid extraction step to isolate the analytes. The final determination was carried out by HPLC-MS, achieving low detection limits of 0.1-0.2 µg/kg and recoveries ranging from 61.7% to 90.8%. ykcs.ac.cn

For the analysis of nitroaromatic compounds in general, both GC and HPLC methods are well-established. cdc.gov HPLC is often coupled with UV detection, while GC methods can utilize various detectors, including electron capture detectors (ECD), flame ionization detectors (FID), and mass spectrometry (MS). cdc.gov The choice of method depends on the specific analyte, the complexity of the sample matrix, and the required sensitivity. cdc.gov

Q & A

Q. What are the established synthetic routes for 2,6-dimethoxy-3-nitrobenzoic acid, and how can its purity be validated?

The synthesis typically involves nitration of 2,6-dimethoxybenzoic acid derivatives under controlled conditions. For example, regioselective nitration at the 3-position can be achieved using mixed acid (HNO₃/H₂SO₄) at low temperatures. Post-synthesis, purity validation requires:

  • Chromatography : HPLC or TLC to monitor byproducts (e.g., dinitro derivatives).
  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting in the methoxy-rich environment) .
  • X-ray crystallography : Single-crystal analysis resolves ambiguities in molecular conformation and nitro-group orientation .

Q. What purification methods are recommended to remove common impurities in this compound?

Key impurities include unreacted precursors (e.g., 2,6-dimethoxybenzoic acid) and over-nitrated byproducts. Effective methods:

  • Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to exploit solubility differences.
  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates nitro derivatives.
  • Acid-base extraction : Leverage the carboxylic acid’s pH-dependent solubility (e.g., partition between aqueous NaOH and organic phases) .

Advanced Research Questions

Q. How can the nitro group in this compound be selectively reduced without affecting methoxy or carboxylic acid functionalities?

Selective reduction requires mild conditions to avoid dealkylation or decarboxylation:

  • Catalytic hydrogenation : Use Pd/C or Raney Ni in ethanol at 30–50°C under H₂ pressure (1–3 atm). Monitor reaction progress via IR spectroscopy (disappearance of NO₂ stretch at ~1520 cm⁻¹) .
  • Chemical reduction : Na₂S₂O₄ in aqueous NaOH selectively reduces nitro to amine. Validate via LC-MS to detect intermediates .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distributions:

  • Nitro group activation : The meta-directing nitro group lowers electron density at the 5-position, favoring electrophilic attack there.
  • Methoxy effects : Ortho/para-directing methoxy groups compete, but steric hindrance from the 2,6-substituents limits accessibility .

Q. How can contradictions in reported crystallographic data for nitrobenzoic acid derivatives be resolved?

Discrepancies (e.g., bond lengths, torsion angles) arise from experimental conditions or refinement errors. Mitigation strategies:

  • High-resolution data : Collect at low temperature (100 K) to minimize thermal motion artifacts.
  • SHELXL refinement : Use constraints for hydrogen atoms and anisotropic displacement parameters for heavy atoms .
  • Twinned crystals : Apply twin-law corrections in software like CrysAlisPro .

Q. What analytical techniques are optimal for studying thermal stability and decomposition pathways?

  • DSC/TGA : Identify melting points (e.g., ~150–158°C for related nitrobenzoic acids) and decomposition onset temperatures .
  • Mass spectrometry (EI-MS) : Detect volatile degradation products (e.g., CO₂, NOx) under controlled pyrolysis .

Q. How does steric hindrance from 2,6-dimethoxy groups influence esterification or amidation reactions?

The bulky methoxy groups limit nucleophile access to the carboxylic acid. Solutions include:

  • Activating agents : Use DCC/DMAP to form reactive intermediates (e.g., acyl chlorides).
  • Microwave-assisted synthesis : Enhance reaction rates under high-temperature, high-pressure conditions .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound?

  • Solvent screening : Test mixed solvents (e.g., methanol/chloroform) to balance polarity.
  • Seeding : Introduce microcrystals to induce nucleation in supersaturated solutions.
  • Slow evaporation : Use controlled evaporation rates to grow larger, higher-quality crystals .

Q. How can time-resolved NMR monitor nitro-group reactivity under varying pH conditions?

  • Acidic conditions : Use D₂O/DMSO-d₆ mixtures to track protonation states of the nitro group.
  • Kinetic studies : Acquire ¹H NMR spectra at intervals to observe intermediate species (e.g., nitroso or hydroxylamine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxy-3-nitrobenzoic acid
Reactant of Route 2
2,6-Dimethoxy-3-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.